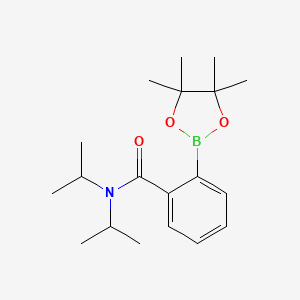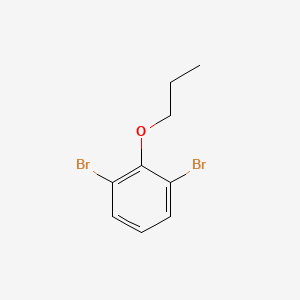
1,3-Dibromo-5-pentoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5-pentoxybenzene is a highly reactive organic compound. It has a molecular weight of 322.04 g/mol . The IUPAC name for this compound is 1,3-dibromo-5-(pentyloxy)benzene . It is stored at a temperature between 2-8°C . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14Br2O/c1-2-3-4-5-14-11-7-9(12)6-10(13)8-11/h6-8H,2-5H2,1H3 . This indicates that the compound contains 11 carbon atoms, 14 hydrogen atoms, 2 bromine atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 322.04 g/mol . The compound is stored at a temperature between 2-8°C .Scientific Research Applications
Brominated Flame Retardants in Environmental and Consumer Goods Research
Brominated compounds, including novel brominated flame retardants (NBFRs), have been extensively studied for their occurrence in indoor air, dust, consumer goods, and food. The research highlights the increasing application of NBFRs and calls for more research on their occurrence, environmental fate, and toxicity. Notable findings include the detection of high concentrations of specific NBFRs in various environments, pointing to the need for optimized analytical methods and further research on their sources, leaching, and potential health impacts Zuiderveen, Slootweg, & de Boer, 2020.
Advanced Organic Synthesis and Cycloaddition Chemistry
The chemistry of pentafulvenes, compounds known for their unique reactivity and application in synthesizing a wide range of complex structures, showcases the significance of advanced organic synthesis techniques. This area of study underlines the role of such compounds in developing new materials and chemical processes, which could be analogous to the synthesis and application potential of 1,3-Dibromo-5-pentoxybenzene Preethalayam et al., 2017.
Environmental Fate and Behavior of Chemical Compounds
Studies on the environmental fate, behavior, and toxic effects of parabens and other chemically related compounds offer insights into the challenges of managing chemical pollutants. These studies demonstrate the persistence, bioaccumulation potential, and transformation of such compounds in the environment, highlighting the importance of understanding the environmental impact of chemical usage and disposal Haman, Dauchy, Rosin, & Munoz, 2015.
Implications for Human Health and Safety
Research into the toxicological profiles of various brominated and related compounds, including their potential endocrine-disrupting effects, offers critical insights into human health risks. These studies emphasize the need for comprehensive risk assessments and the development of safer chemical alternatives, particularly for compounds used in consumer products that may accumulate in the environment and human body Darbre & Harvey, 2008.
Safety and Hazards
1,3-Dibromo-5-pentoxybenzene is considered hazardous. It is a combustible liquid and can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
1,3-dibromo-5-pentoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2O/c1-2-3-4-5-14-11-7-9(12)6-10(13)8-11/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOSYTVJONKJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=CC(=C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294844 |
Source


|
| Record name | Benzene, 1,3-dibromo-5-(pentyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121515-32-8 |
Source


|
| Record name | Benzene, 1,3-dibromo-5-(pentyloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-dibromo-5-(pentyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98%](/img/structure/B6319148.png)



![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea, 98%, (99% ee)](/img/structure/B6319169.png)
![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)
![(11bS)-4-Hydroxy-2,6-bis(5'-ph[1,1':3',1''-terph]-2'-yl)-4-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepinoxide, 98%, (99% ee)](/img/structure/B6319183.png)
![t-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6319199.png)





![[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane](/img/structure/B6319249.png)